Mutactimycin PR

Description

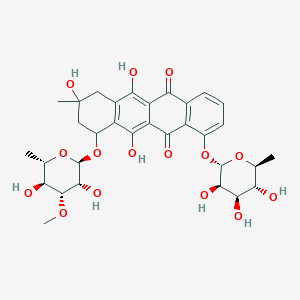

Structure

3D Structure

Properties

Molecular Formula |

C32H38O15 |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

7-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H38O15/c1-10-20(33)26(39)27(40)30(44-10)46-14-7-5-6-12-16(14)24(37)19-18(22(12)35)23(36)13-8-32(3,42)9-15(17(13)25(19)38)47-31-28(41)29(43-4)21(34)11(2)45-31/h5-7,10-11,15,20-21,26-31,33-34,36,38-42H,8-9H2,1-4H3/t10-,11-,15?,20-,21-,26+,27+,28+,29+,30-,31-,32?/m0/s1 |

InChI Key |

PZNKWSCNFFZMQS-WQVFJGLYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5OC6C(C(C(C(O6)C)O)OC)O)(C)O)C(=C4C3=O)O)O)O)O)O |

Synonyms |

mutactimycin PR |

Origin of Product |

United States |

Discovery, Isolation, and Taxonomic Origin of Mutactimycin Pr

Historical Discovery of Mutactimycin PR

This compound was first brought to light during a screening program for new antibacterial agents. rsc.org Researchers investigating a soil sample collected from an arid region in the Sahara Desert of southern Algeria isolated a unique actinomycete strain, designated SA 103. rsc.orgmdpi.com This strain was observed to produce a red pigment that exhibited antagonistic action against the Gram-positive bacterium Bacillus subtilis. rsc.org Subsequent analysis of this red pigment revealed the presence of two anthracycline antibiotic compounds. One was identified as the known compound Mutactimycin C, while the other was a new member of this group, which was named this compound. rsc.orgmdpi.com This discovery marked the first instance of mutactimycins being produced by a member of the Saccharothrix genus. rsc.org

Producer Microorganism Identification and Characterization

The microorganism responsible for the production of this compound was identified as a species of the genus Saccharothrix. rsc.org A detailed examination of its characteristics was crucial for its classification and for understanding its metabolic capabilities.

Saccharothrix sp. SA 103

The isolate, designated as strain SA 103, was deposited in the National Collection of Microorganism Cultures (CNCM) on February 16, 2004, under the number I-3160. nih.gov Based on its morphological and chemical properties, it was classified within the genus Saccharothrix. google.com

Morphological Characteristics: Microscopic observation of strain SA 103 revealed characteristics consistent with the Saccharothrix genus. It exhibits both substrate and aerial mycelia that fragment into rod-shaped and ovoid elements. core.ac.uk

Chemotaxonomic Characteristics: Chemotaxonomic analysis is a critical component in the classification of actinomycetes. For Saccharothrix sp. SA 103, the following key features were identified:

Diaminopimelic Acid (DAP): The cell wall contains meso-diaminopimelic acid (meso-DAP) and lacks glycine, which is characteristic of a type III cell wall. core.ac.uk

Whole-Cell Sugars: The diagnostic whole-cell sugars present are galactose and rhamnose, with small amounts of mannose also detected. core.ac.uk

Phospholipid Pattern: The phospholipid profile is classified as type PII. core.ac.uk

Phylogenetic Analysis: Phylogenetic analysis based on 16S rRNA gene sequencing is a standard method for determining the evolutionary relationships of bacteria. While specific percentage similarity values for Saccharothrix sp. SA 103 to other known species are not detailed in the provided search results, this type of analysis was fundamental in confirming its placement within the Saccharothrix genus. researchgate.net

Related Actinobacterial Genera and Their Metabolites

The phylum Actinobacteria is renowned for its vast metabolic diversity and is a primary source of clinically important antibiotics and other bioactive compounds. oup.com Several genera within this phylum are particularly prolific producers of secondary metabolites.

| Genus | Notable Bioactive Metabolites | Key Characteristics |

| Nocardiopsis | Polyketides (e.g., Griseusins), Alkaloids, Peptides, Terphenyls. oup.comnih.gov | Ecologically versatile, often halotolerant or halophilic. Known for producing antimicrobial, anticancer, and immunomodulatory compounds. nih.govnih.gov |

| Actinomadura | Anthracyclines, Peptides (e.g., Actinomadurol), Spirotetronates, Angucyclines. rsc.orgnih.gov | Gram-positive bacteria found in a wide range of ecological niches. Produces compounds with antimicrobial, antitumor, and anticoccidial activities. nih.govnih.gov |

| Micromonospora | Aminoglycosides (e.g., Gentamicin, Sisomicin), Macrolides, Peptides, Quinones. ontosight.airesearchgate.net | Widespread in soil and marine environments. Known for producing a large number of clinically important antibiotics and anticancer agents. ontosight.airesearchgate.netacs.org |

| Streptomyces | A vast array of antibiotics (e.g., Streptomycin, Actinomycin D), Anticancer agents, Antifungals, Immunosuppressants. mdpi.com | The most prolific genus of actinobacteria, responsible for producing over two-thirds of all known antibiotics. mdpi.com |

Isolation and Purification Methodologies

The extraction and purification of this compound from the culture broth of Saccharothrix sp. SA 103 involved a multi-step process to isolate the pure compound.

The initial step involved the extraction of the active compounds from the culture broth using an organic solvent. mdpi.comnih.govn-butanol was found to be an effective solvent for this purpose. mdpi.com This solvent extraction separates the desired metabolites from the aqueous culture medium.

Following extraction, the organic phase containing the crude extract was subjected to further purification. To remove impurities and facilitate the subsequent purification steps, the extract could be passed through a Sephadex LH-20 column. google.com

The final and crucial step in obtaining pure this compound was the use of High-Performance Liquid Chromatography (HPLC) . mdpi.comgoogle.com Specifically, reversed-phase HPLC with a C18 column was employed. mdpi.com The separation was achieved under isocratic conditions, meaning the composition of the mobile phase remained constant throughout the run. mdpi.com This chromatographic technique allowed for the separation of this compound from Mutactimycin C and other components of the crude extract, yielding the pure compound. mdpi.com

Biosynthetic Pathways and Genetic Determinants of Mutactimycin Pr

General Anthracycline Biosynthesis

Anthracyclines, as a class of compounds, share a common biosynthetic blueprint. researchgate.netmdpi.com The process generally initiates with the formation of a polyketide backbone, which is then cyclized and modified to create the characteristic tetracyclic aglycone structure. researchgate.netasm.org This aglycone is subsequently adorned with one or more deoxy sugar moieties, a step critical for the compound's biological activity. mdpi.com

The biosynthesis can be broadly categorized into three main stages:

Polyketide aglycone formation: This stage is initiated by a type II polyketide synthase (PKS) that catalyzes the iterative condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, to form a linear polyketide chain. acs.org This chain then undergoes a series of cyclization and aromatization reactions, mediated by enzymes such as ketoreductases, cyclases, and aromatases, to yield the aromatic ring system of the aglycone. mdpi.comasm.org

Deoxysugar biosynthesis: Concurrently, dedicated enzymatic pathways synthesize the specific sugar units that will be attached to the aglycone. This process often starts from a common precursor like glucose-1-phosphate and involves a series of enzymatic modifications to produce the final deoxysugar. mdpi.com

Glycosylation and tailoring reactions: The final stage involves the attachment of the deoxysugar units to the aglycone, a reaction catalyzed by glycosyltransferases. researchgate.netmdpi.com Following glycosylation, further tailoring enzymes may introduce additional chemical modifications, such as methylation or hydroxylation, to generate the final anthracycline product. google.com

Mutactimycin PR Specific Biosynthetic Route Elucidation

While sharing the general principles of anthracycline biosynthesis, the specific pathway leading to this compound, produced by Saccharothrix sp. SA 103, possesses unique features. dntb.gov.uamdpi.com The elucidation of this specific route has been a subject of scientific investigation, revealing key enzymatic players and their roles.

The backbone of this compound is assembled by a type II polyketide synthase. mdpi.commdpi.com This enzymatic complex is responsible for the iterative Claisen condensation reactions that build the polyketide chain from simple acyl-CoA precursors. acs.org The minimal PKS required for this process typically consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). mdpi.comnih.gov The specificities of these PKS components are crucial in determining the length and initial structure of the polyketide chain, which ultimately defines the core scaffold of this compound.

A key step in the biosynthesis of this compound is the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase (GT). mdpi.comunit.no These enzymes are responsible for transferring a sugar from an activated donor molecule, such as a nucleotide diphosphate (B83284) (NDP)-sugar, to the aglycone acceptor. wikipedia.org The specificity of the glycosyltransferase in recognizing both the aglycone and the sugar donor is a critical determinant of the final structure and bioactivity of the mutactimycin. mdpi.com In some related biosynthetic pathways, the activity of the glycosyltransferase requires an auxiliary partner protein. nih.gov

Biosynthetic Gene Cluster Analysis

The genes encoding the enzymes for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). mdpi.commdpi.comwikipedia.org Analysis of these clusters provides significant insights into the biosynthetic pathway. A typical anthracycline BGC contains genes for the PKS, enzymes for deoxysugar biosynthesis, glycosyltransferases, and tailoring enzymes, as well as regulatory and resistance genes. asm.orgmdpi.com The identification and annotation of the this compound BGC allow for a predictive understanding of its biosynthesis and provide a genetic blueprint for manipulation. nih.gov

Molecular and Cellular Mechanisms of Action of Mutactimycin Pr

Interaction with Nucleic Acids

The core mechanism of Mutactimycin PR's activity involves direct and indirect interactions with DNA, disrupting its structure and function. This interference occurs through several distinct but related processes common to anthracyclines. acs.org

DNA Intercalation

This compound, like other anthracyclines, is understood to function as a DNA intercalating agent. biomedpharmajournal.orgwikipedia.org This process involves the insertion of its planar tetracyclic ring structure between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net The intercalation is a non-covalent interaction stabilized by forces such as van der Waals interactions and hydrogen bonding, which distorts the local structure of the DNA. researchgate.net This distortion includes the unwinding and lengthening of the DNA strand, which consequently interferes with fundamental cellular processes like DNA replication and transcription, as the enzymes involved are unable to process the altered DNA structure. wikipedia.orgresearchgate.net The amino-sugar moiety attached to the anthracycline scaffold is considered essential for the initial DNA binding and subsequent intercalation. biomedpharmajournal.org

Topoisomerase Inhibition

A critical mechanism of action for many anthracyclines is the inhibition of topoisomerase II. acs.orgbiomedpharmajournal.orgunit.no These enzymes are vital for managing the topological state of DNA by creating and resealing double-strand breaks to relieve supercoiling during replication and transcription. phcogrev.comcancernetwork.com Anthracyclines act as topoisomerase "poisons" rather than direct inhibitors. cancernetwork.com They trap the enzyme-DNA complex, known as the cleavable complex, preventing the re-ligation of the DNA strands. cancernetwork.com This leads to the accumulation of persistent double-strand breaks, which are highly cytotoxic and trigger DNA damage response pathways, ultimately leading to cell death. acs.orgbiomedpharmajournal.org While direct studies on this compound's effect on topoisomerase II are not extensively detailed in the provided results, its classification as an anthracycline strongly suggests this mode of action. acs.orgbiomedpharmajournal.org Interestingly, modifications to the glycosylation pattern, such as the 4-O-glycosylation seen in this compound, can influence the potency of topoisomerase II inhibition. acs.org

Chromatin Structure Modulation (e.g., Histone Eviction)

Beyond direct DNA interaction, anthracyclines like this compound can modulate the higher-order structure of chromatin. acs.orgaging-us.com A key mechanism in this context is histone eviction. acs.orgunit.no Histones are the core proteins around which DNA is wound to form nucleosomes, the fundamental units of chromatin. plos.org The process of transcription requires the temporary disassembly of these nucleosomes to allow RNA polymerase access to the DNA template. nih.govnih.gov Some anthracyclines have been shown to facilitate the removal or "eviction" of histones from open chromatin regions. acs.orgunit.no This action can profoundly alter gene expression patterns. mdpi.comnih.gov Recent research suggests that this histone eviction activity is a distinct mechanism from topoisomerase poisoning and may contribute to the therapeutic effects of certain anthracyclines while potentially reducing side effects like cardiotoxicity. researchgate.net

Cellular Pathway Perturbations

The molecular interactions of this compound culminate in the disruption of critical cellular pathways. nih.govbiorxiv.org By inducing DNA damage through intercalation and topoisomerase II poisoning, this compound activates DNA damage response (DDR) pathways. biomedpharmajournal.orgcancernetwork.com These pathways can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. researchgate.net However, if the damage is too extensive, these pathways trigger apoptosis, or programmed cell death. researchgate.net The perturbation of signaling networks is a key outcome of the compound's activity, affecting pathways that control cell proliferation, differentiation, and survival. nih.govplos.orgnih.gov

Specific Molecular Targets Identified

The primary molecular targets of this compound, inferred from its class, are DNA and topoisomerase II. acs.orgbiomedpharmajournal.org

| Primary Molecular Target | Mechanism of Interaction | Cellular Consequence |

| DNA | Intercalation between base pairs. biomedpharmajournal.orgwikipedia.org | Structural distortion, blockage of replication and transcription. researchgate.netresearchgate.net |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavable complex. acs.orgcancernetwork.com | Accumulation of DNA double-strand breaks, induction of apoptosis. biomedpharmajournal.org |

Spectrum of Biological Activities of Mutactimycin Pr Preclinical

Antimicrobial Activity Profile

Mutactimycin PR's antimicrobial effects are predominantly directed against Gram-positive bacteria. nih.govgoogle.com Like other compounds in the mutactimycin family, it generally shows strong activity against Gram-positive organisms while having a weaker effect on Gram-negative bacteria. nih.gov

In vitro testing has confirmed that this compound is active against several Gram-positive bacterial species. nih.govgoogle.com Initial screenings showed it had an antagonistic action against Bacillus subtilis. nih.gov Further studies provided specific minimum inhibitory concentration (MIC) values for its activity against a panel of Gram-positive bacteria. google.com The compound has demonstrated moderate activity against organisms such as Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus. google.commdpi.com

Table 1: In Vitro Inhibitory Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Micrococcus luteus | 5 | google.com |

| Staphylococcus aureus CIP 53156 | 10 | google.com |

| Bacillus subtilis | 40 | google.com |

While specific data on the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) is not detailed in the available research, related compounds within the mutactimycin family have shown notable efficacy. nih.gov For instance, mutactimycin E and mutactimycin AP have both demonstrated activity against MRSA. nih.govnih.gov This suggests that compounds in this class are potential candidates for combating multi-drug resistant Gram-positive pathogens. nih.gov

There is no direct research available on the effects of this compound against veterinary pathogens. However, studies on the related compound Mutactimycin AP have shown its potential in this area. nih.govmdpi.com Mutactimycin AP was tested against a panel of five pathogens associated with bovine mastitis, a significant disease in dairy cattle, and it exhibited inhibitory activity against Enterococcus pseudoavium and Staphylococcus aureus subsp. aureus. nih.govnih.govmdpi.com This activity within the mutactimycin family highlights a potential area for future investigation for this compound.

The activity of this compound against Gram-negative bacteria is limited. google.comnih.gov Research indicates that most Gram-negative bacteria are resistant to the compound. google.com However, a notable exception is Klebsiella pneumoniae, which has been shown to be susceptible to this compound with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL. google.com

There are conflicting reports regarding the antifungal properties of this compound. One study reports that the compound displays moderate inhibitory activity against the fungi Saccharomyces cerevisiae and Mucor ramannianus. mdpi.combiomedres.us In contrast, another source claims that fungi are generally resistant to this compound. google.com

Gram-Positive Bacterial Inhibition

Antiproliferative and Anticancer Properties (Preclinical)

This compound has been identified as having potential antiproliferative and anticancer activities. google.com This is consistent with its classification as an anthracycline, a well-established group of compounds used in cancer chemotherapy. nih.gov A patent for the compound states that it exhibits these properties, positioning it as a substance of potential medical use for anticancer purposes. google.com However, specific preclinical data, such as the cancer cell lines tested or the IC₅₀ values, are not available in the reviewed literature. The screening of other mutactimycins, such as mutactimycin E, for cytotoxicity against human cancer cell lines like the hepatocellular carcinoma HepG2 line, has been a part of their discovery process, further supporting the investigation of this property for the entire compound family. researchgate.netnih.gov

Table 2: Reported Preclinical Antiproliferative and Anticancer Activity of this compound

| Activity Type | Finding | Reference |

|---|---|---|

| Antiproliferative Activity | Reported to exhibit antiproliferative properties. | google.com |

| Anticancer Activity | Reported to exhibit anticancer properties. | google.com |

In vitro Cell Line Studies

This compound has shown moderate biological activity against several microbial cell lines in laboratory settings. Its effects have been primarily noted against Gram-positive bacteria and certain fungi. mdpi.com The compound, along with the related Mutactimycin C, was isolated from Saccharothrix sp. SA 103 and demonstrated bioactivity against Bacillus subtilis, Saccharomyces cerevisiae, and Mucor ramannianus. biomedres.usmdpi.com This aligns with the general observation that mutactimycins exhibit activity against Gram-positive bacteria. researchgate.net

Table 1: Summary of In vitro Activity of this compound

| Target Organism | Type | Activity Observed | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive bacterium | Moderate bioactivity | biomedres.usmdpi.com |

| Saccharomyces cerevisiae | Fungus (Yeast) | Moderate bioactivity | biomedres.usmdpi.com |

| Mucor ramannianus | Fungus (Mold) | Moderate bioactivity | biomedres.usmdpi.com |

Relevant Molecular Pathways Affected in Cancer Cells

The precise molecular pathways affected by this compound in cancer cells have not been specifically detailed in the available research. However, as an anthracycline, its mechanism of action is likely to be similar to that of other well-studied compounds in this class, such as doxorubicin (B1662922). wikipedia.org

Anthracyclines are known to exert their anticancer effects through multiple mechanisms, primarily targeting the cell's nucleus. uniroma1.itoncodaily.com The main proposed mechanisms for this class of compounds include:

DNA Intercalation and Topoisomerase II Inhibition : Anthracyclines, being planar molecules, can insert themselves between the base pairs of DNA. wikipedia.orguniroma1.it This intercalation disrupts DNA replication and transcription. oncodaily.com Crucially, they "poison" the enzyme topoisomerase II. After the enzyme creates a necessary break in the DNA strand to relieve torsional stress, the anthracycline stabilizes the DNA-enzyme complex, preventing the re-ligation of the DNA break. wikipedia.orgoncodaily.com This leads to an accumulation of DNA double-strand breaks, which triggers growth arrest and programmed cell death (apoptosis). wikipedia.orgnih.gov The inhibition of topoisomerase II is considered the most significant mechanism for the anticancer activity of anthracyclines. wikipedia.orgoncodaily.com

Generation of Reactive Oxygen Species (ROS) : The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of free radicals and reactive oxygen species (ROS). wikipedia.orgoncodaily.com This creates significant oxidative stress within the cell, causing damage to DNA, proteins, and lipid membranes, which can also contribute to apoptosis. wikipedia.org

Induction of Apoptosis : The DNA damage and oxidative stress caused by anthracyclines activate cellular signaling pathways that lead to apoptosis. mdpi.com Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be triggered. mdpi.com

While this compound is noted to have antiproliferative and anticancer activity, further studies are required to confirm that it operates through these specific molecular pathways. google.com

Antiviral Activities

This compound is reported to possess antiviral properties. google.com The active compounds derived from the Saccharothrix SA 103 strain, which include this compound, are described as exhibiting antiviral activity in addition to their antibacterial and anticancer effects. google.com However, specific details regarding the types of viruses it is effective against or quantitative data on its antiviral efficacy are not available in the current literature. Other compounds from different actinomycetes have shown activity against viruses like HIV, HSV, and Pseudorabies virus (PRV), suggesting that this class of natural products holds potential for antiviral drug discovery. biomedres.usmdpi.com

Other Biological Effects (if identified)

Beyond its antibacterial and potential anticancer activities, this compound has demonstrated antifungal effects. As noted in in vitro studies, the compound exhibits moderate bioactivity against the yeast Saccharomyces cerevisiae and the mold Mucor ramannianus. biomedres.usmdpi.com

Table 2: Identified Antifungal Activity of this compound

| Fungal Species | Type | Activity Observed | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Yeast | Moderate bioactivity | biomedres.usmdpi.com |

| Mucor ramannianus | Mold | Moderate bioactivity | biomedres.usmdpi.com |

Structure Activity Relationship Sar Studies of Mutactimycin Pr and Analogs

Impact of Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties to the aglycone core, is a pivotal factor influencing the pharmacological properties of anthracyclines, including the mutactimycins. nih.gov The nature, position, and stereochemistry of the sugar unit can dramatically affect the molecule's solubility, stability, and interaction with biological targets. mabion.eubiocompare.com

Within the anthracycline class, glycosylation predominantly occurs at the C-7 and/or C-10 positions of the aglycone. nih.gov For mutactimycins, the sugar is typically attached at the C-7 position. mdpi.comresearchgate.net For instance, Mutactimycin AP features an α-3-O-methyl rhamnose sugar linked to C-7. mdpi.com The type of sugar is crucial; studies on related anthracyclines have shown that modifications to the carbohydrate can significantly alter bioactivity. For example, replacing a native aminosugar with a different sugar, D-mycarose, resulted in a complete loss of cytotoxicity in vicenistatin (B134152) analogs, underscoring the sugar's importance. nih.gov Similarly, research on other anthracycline analogs demonstrated that a 4-O-β-d-glucose substitution was detrimental to the compound's cytotoxic effects. acs.org

These findings suggest that the glycosylation pattern is not merely a passive structural feature but an active contributor to the biological profile of Mutactimycin PR. The sugar moiety is believed to play a role in the molecule's transport into bacterial cells and its binding affinity to target macromolecules. Subtle changes, such as the alteration of hydroxyl or methyl groups on the sugar, can lead to significant variations in potency and spectrum of activity. nih.gov

Role of the Anthraquinone (B42736) Chromophore in Activity

The planar, tricyclic anthraquinone ring system is the characteristic chromophore of mutactimycins and is fundamental to their biological activity. mdpi.comnih.gov This rigid aromatic structure is a key pharmacophore shared by many clinically effective anti-cancer and antibacterial agents, such as doxorubicin (B1662922). mdpi.comacs.org The primary mechanism of action for many anthracyclines involves the intercalation of this planar ring system between the base pairs of DNA. acs.org This interaction can disrupt DNA replication and transcription, leading to cell death.

Furthermore, the anthraquinone core is redox-active and can participate in the generation of reactive oxygen species (ROS), which induce cellular damage. It also plays a critical role in the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, recombination, and transcription. acs.org By stabilizing the enzyme-DNA complex, anthracyclines lead to the formation of double-stranded DNA breaks. acs.org The structural integrity of the anthraquinone chromophore is therefore essential for the bioactivity of this compound. nih.govrsc.org

Influence of Substituents on Biological Potency

The biological potency of this compound is significantly modulated by the various substituents attached to its anthraquinone aglycone. The type, position, and polarity of these functional groups can fine-tune the compound's antibacterial efficacy. nih.gov

General SAR studies on anthraquinones indicate that increasing the polarity of substituents tends to enhance antibacterial effects. nih.gov For example, the presence and positioning of hydroxyl groups are critical. Specifically, hydroxyl groups at the C-1 and C-2 positions of the anthraquinone skeleton have been shown to be important for disrupting bacterial membranes. nih.gov

In the case of mutactimycins, key structural differences compared to other anthracyclines like doxorubicin include the absence of carbonylated substituents on the A-ring. nih.gov The specific pattern of methylation and hydroxylation on the aromatic core distinguishes different members of the mutactimycin family and contributes to their varied biological profiles. For instance, Mutactimycin AP possesses a methoxy (B1213986) group at the C-4 position and a methyl group at the C-2 position, which are defining features of its structure. mdpi.com The substitution of long aliphatic chains has also been noted to enhance the antibacterial properties of some anthraquinones, although this is dependent on the position of the substitution. nih.gov

Comparative SAR with Other Mutactimycins

Comparing the structures and activities of different mutactimycins provides valuable SAR insights. This compound, isolated from Saccharothrix sp., showed moderate activity against Gram-positive bacteria like Bacillus subtilis and some fungi. biomedres.usresearchgate.net Its activity profile is a direct consequence of its unique combination of a specific aglycone and a sugar moiety.

| Compound | Key Structural Feature(s) | Reported Bioactivity |

| This compound | New anthracycline from Saccharothrix sp. SA 103 | Moderate activity against Bacillus subtilis, Saccharomyces cerevisiae, and Mucor ramannianus. biomedres.us |

| Mutactimycin A | Differs from Mutactimycin E in substitution at C-8 (H instead of OH). researchgate.net | Strong antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov |

| Mutactimycin C | Co-isolated with this compound. | Moderate bioactivity against some Gram-positive bacteria and fungi. biomedres.us |

| Mutactimycin E | Hydroxyl group at C-8. Sugar is a 6-deoxy-3-O-methyl-α-mannopyranoside. | Moderate activity against several Gram-positive organisms, including multi-drug resistant S. aureus. researchgate.net |

| Mutactimycin AP | Lacks oxygen at C-11 compared to others. Sugar is α-3-O-methyl rhamnose. | Active against MRSA, Enterococcus pseudoavium, and Staphylococcus aureus subsp. aureus. mdpi.comnih.gov |

The comparison reveals that even minor structural modifications can lead to significant differences in biological activity. For example, Mutactimycin E possesses a hydroxyl group at C-8, a feature that distinguishes it from Mutactimycin A and contributes to its specific activity profile. researchgate.net Mutactimycin AP is characterized by the lack of an oxygen atom at position 11 and the presence of an α-3-O-methyl rhamnose sugar, and it demonstrates potent activity against MRSA. mdpi.com This highlights that the interplay between the aglycone's substitution pattern and the nature of the attached glycoside is the ultimate determinant of the biological potency for each member of the mutactimycin family.

Chemical Synthesis and Semisynthesis of Mutactimycin Pr Derivatives

Synthetic Strategies for Mutactimycin PR Core Structure

While a total synthesis of this compound has not been specifically reported in the literature, the synthesis of its core tetracyclic aglycone can be approached using established methodologies for anthracyclinones. The primary challenges in synthesizing the this compound aglycone lie in the construction of the linear tetracyclic ring system and the stereocontrolled introduction of hydroxyl groups.

General strategies for the synthesis of the anthracycline core often involve:

Friedel-Crafts reactions: This approach is commonly used to build the tetracyclic skeleton by acylating or alkylating a pre-existing aromatic ring.

Diels-Alder reactions: Cycloaddition reactions, particularly intramolecular Diels-Alder reactions, have been employed to form the B and C rings of the anthracycline core simultaneously.

Nucleophilic additions: The addition of nucleophiles to quinone systems is another key strategy for constructing the ring system and introducing functional groups.

Domino reactions: Multi-component reactions, such as domino carbopalladation, offer an efficient way to assemble the complex ring system in a limited number of steps.

A significant hurdle in any total synthesis is achieving the correct regiochemistry and stereochemistry. For the this compound aglycone, this would involve the precise placement of the hydroxyl groups on the A and D rings and establishing the correct stereocenters in the A ring.

Derivatization Approaches for Novel Analogs

Semisynthesis, starting from a naturally produced mutactimycin or a related anthracycline, is a more common approach for generating novel analogs. These modifications are typically focused on the glycosidic moieties or the aglycone to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound. A known derivative of the mutactimycin family is Mutactimycin AP, which differs from other mutactimycins in the oxygenation pattern of the aglycone. nih.gov

The sugar residues of anthracyclines play a critical role in their interaction with DNA and topoisomerase II, and thus significantly influence their biological activity. Modifications to the glycosidic portion of this compound could lead to analogs with altered efficacy and reduced toxicity.

Key Glycosidic Modification Strategies:

Glycodiversification: This involves the attachment of different sugar moieties to the mutactimycin aglycone. This can be achieved through chemical glycosylation methods or by utilizing engineered biosynthetic pathways with flexible glycosyltransferases.

Modification of Existing Sugars: Chemical modifications of the sugar residues, such as acylation, alkylation, or deoxygenation, can alter the molecule's interaction with its biological targets. For instance, the introduction of an azido (B1232118) group at the 3'-position of the daunosamine (B1196630) sugar in other anthracyclines has been shown to overcome drug resistance in certain cancer cell lines.

Stereochemical Alterations: Changing the stereochemistry of the sugar moieties can have a profound impact on the biological activity of the resulting analog.

Table 1: Examples of Glycosylation Strategies for Anthracyclines

| Strategy | Description | Potential Outcome for this compound Analogs |

| Chemical Glycosylation | Coupling of a protected sugar donor to the aglycone using a glycosylation promoter. | Introduction of a wide variety of synthetic or natural sugars. |

| Enzymatic Glycosylation | Use of glycosyltransferases to attach specific sugar units. | Highly regio- and stereoselective glycosylations. |

| Combinatorial Biosynthesis | Engineering of microbial strains to produce novel sugar chains and attach them to the aglycone. | Generation of a library of novel glycosylated mutactimycin analogs. |

Modifications to the aglycone portion of this compound can also lead to the development of novel analogs with improved properties. The tetracyclic core offers several positions for chemical modification.

Common Aglycone Modification Approaches:

Hydroxyl Group Modification: The phenolic hydroxyl groups on the D-ring and the aliphatic hydroxyl groups on the A-ring are common targets for modification. These can be alkylated, acylated, or removed to investigate their role in biological activity.

Substitution on the Aromatic Rings: Introduction of substituents such as halogens, nitro groups, or amino groups onto the aromatic D-ring can influence the electronic properties and intercalation of the molecule into DNA.

Modification of the Side Chain: While this compound lacks the typical C-13 ketone of doxorubicin (B1662922), modifications at the C-9 position are a potential avenue for derivatization.

Table 2: Potential Aglycone Modifications for this compound

| Modification Site | Type of Modification | Rationale |

| Ring A Hydroxyls | Acylation, Alkylation, Deoxygenation | Modulate lipophilicity and interaction with target enzymes. |

| Ring D Phenolic Hydroxyls | Alkylation, Glycosylation | Alter DNA binding and redox properties. |

| Aromatic Backbone | Halogenation, Nitration | Influence electronic properties and intercalation. |

| C-9 Position | Introduction of new functional groups | Explore structure-activity relationships at this position. |

Chemical Compounds Mentioned

Biotechnological Production and Engineering of Mutactimycin Pr

Fermentation Optimization Strategies

The production of Mutactimycin PR is intrinsically linked to the fermentation conditions of the producer microorganism. Key strategies for optimization involve refining the culture conditions of the producer strain and adjusting the composition of the fermentation media.

The primary producer of this compound is the actinomycete strain Saccharothrix sp. SA 103, which was first isolated from a Saharan soil sample in Algeria. mdpi.comscielo.br Another strain, Saccharothrix yanglingensis Hhs.015T, has also been identified as a producer. researchgate.net The growth and antibiotic production of these strains are significantly influenced by several physical parameters.

Successful fermentation for this compound production is typically carried out under aerobic conditions in a liquid medium. google.com The temperature for the culture can range from ambient temperature up to 43°C, with an optimal range between 25°C and 32°C. google.com A more specific optimal temperature of 30°C has been noted for the growth of Saccharothrix sp. SA 103. google.comcore.ac.uk The pH of the culture medium is generally maintained at a slightly alkaline level, though the exact value can vary depending on the media used. google.com For instance, Saccharothrix yanglingensis Hhs.015T showed optimal antimicrobial activity at an initial pH of 7.0. researchgate.netnih.gov

The duration of the fermentation process can extend from 2 to 10 days. google.comcore.ac.uk During this period, consistent agitation is crucial for adequate aeration and nutrient distribution. A rotary shaker speed of around 250 rpm is commonly employed for flask cultures. scielo.brcore.ac.uk The table below summarizes the typical culture conditions for Saccharothrix strains producing this compound.

| Parameter | Optimal Range/Value | Producer Strain(s) |

| Temperature | 25°C - 32°C (Optimal: 30°C) | Saccharothrix sp. SA 103 |

| pH | Slightly alkaline (Optimal: 7.0) | Saccharothrix sp. SA 103, Saccharothrix yanglingensis Hhs.015T |

| Aeration | Aerobic, Rotary shaker at ~250 rpm | Saccharothrix sp. SA 103, Saccharothrix yanglingensis Hhs.015T |

| Fermentation Time | 2 - 10 days | Saccharothrix sp. SA 103 |

This table presents a summary of the optimized culture conditions for the production of this compound by Saccharothrix strains, based on available research findings.

The composition of the fermentation medium plays a critical role in the yield of this compound. The nutritional requirements of the Saccharothrix producer strains must be met to support both biomass growth and secondary metabolite synthesis.

For Saccharothrix yanglingensis Hhs.015T, a study focused on developing a cost-effective medium using agricultural waste products. researchgate.netnih.gov The optimized medium consisted of apple pomace and rapeseed meal as primary carbon and nitrogen sources, supplemented with essential minerals. researchgate.netnih.gov This highlights the potential for using inexpensive and readily available substrates for large-scale production.

The table below details the composition of an optimized, cost-effective fermentation medium for a Mutactimycin-producing strain.

| Component | Concentration (g/L) |

| Apple Pomace | 15 |

| Rapeseed Meal | 4 |

| KH₂PO₄ | 0.1 |

| MgSO₄·7H₂O | 0.6 |

This table outlines the components of an optimized, low-cost fermentation medium developed for Saccharothrix yanglingensis Hhs.015T, demonstrating the use of agricultural byproducts to enhance production efficiency. researchgate.netnih.gov

Metabolic Engineering for Enhanced Production

Metabolic engineering presents a powerful approach to increase the production of this compound by genetically modifying the producer strain. researchgate.net These strategies aim to channel metabolic flux towards the biosynthesis of the desired compound, remove pathway bottlenecks, and eliminate the production of competing byproducts. google.com While specific metabolic engineering studies exclusively targeting this compound are not extensively detailed in the provided context, general principles applied to anthracycline biosynthesis are relevant.

Key metabolic engineering strategies that could be applied to enhance this compound production include:

Overexpression of biosynthetic genes: Increasing the expression levels of the genes within the this compound biosynthetic gene cluster can lead to higher product yields.

Deletion of competing pathways: Removing genes responsible for the synthesis of other secondary metabolites can redirect precursors and energy towards this compound production.

Precursor supply enhancement: Engineering central carbon metabolism to increase the availability of the primary building blocks for the anthracycline core structure. google.com

Ribosome engineering: Modifying ribosomal proteins has been shown to be a successful strategy for increasing the production of secondary metabolites in Streptomyces. nih.gov

Recent advancements in synthetic biology, such as the development of toolbox kits with engineered strains, promoters, and vectors, offer a platform for the metabolic engineering of actinomycetes for the synthesis of novel anthracycline analogues. acs.org

Combinatorial Biosynthesis for Diversification

Combinatorial biosynthesis is a sophisticated technique used to generate novel, structurally diverse analogs of natural products like this compound. This approach involves the genetic manipulation of biosynthetic pathways by introducing, deleting, or swapping genes and domains within the polyketide synthase (PKS) and other tailoring enzymes. researchgate.netmdpi.com

For anthracyclines, combinatorial biosynthesis can be used to:

Alter the polyketide backbone: Modifying the PKS modules can lead to changes in the aglycone structure.

Vary the glycosylation pattern: Introducing different sugar biosynthesis genes or glycosyltransferases can result in the attachment of novel sugar moieties to the anthracycline core. mdpi.com The 4-O-glycosylation pattern of this compound is a target for such modifications. acs.org

Modify tailoring steps: Altering the activity of enzymes responsible for hydroxylation, methylation, and other modifications can create a library of new compounds.

The knowledge of anthracycline biosynthesis pathways provides the necessary tools for the rational genetic manipulation of producer strains to generate new derivatives. researchgate.netmdpi.com This approach has been successfully used to create novel rifamycin (B1679328) derivatives and holds significant promise for the diversification of the Mutactimycin family of compounds. mdpi.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Isolation and Purity Assessment

The isolation and purification of Mutactimycin PR from fermentation broths of Saccharothrix sp. SA 103 are critical first steps. nih.gov Chromatographic methods are indispensable in this process, ensuring the separation of the target compound from a complex mixture of metabolites. mdpi.com

Initially, the culture broth is subjected to extraction with an organic solvent such as n-butanol. mdpi.com This crude extract then undergoes further purification. Low-pressure liquid chromatography, for instance using Sephadex LH-20, can be employed to remove a significant amount of impurities, thereby creating an active concentrate that is more amenable to final purification steps. google.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for obtaining highly pure this compound. google.com Specifically, reversed-phase HPLC is utilized under isocratic conditions to separate the active compounds effectively. mdpi.com The use of preparative HPLC is essential for isolating sufficient quantities of the pure compound for subsequent structural analysis and biological testing. mdpi.comrotachrom.com The purity of the fractions collected during preparative chromatography is often verified using analytical HPLC, which employs smaller sample sizes and provides detailed qualitative and quantitative data. rotachrom.com

Thin-layer chromatography (TLC) also plays a role, particularly in monitoring the progress of purification and assessing the purity of the isolated fractions. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within the this compound molecule. numberanalytics.comthermofisher.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together its complex structure. nih.govmdpi.com

The ¹H NMR spectrum reveals the number and types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon skeleton. thermofisher.com Data from these experiments, including chemical shifts (δ) and coupling constants (J), are compared with those of known mutactimycins and related anthracyclines to identify structural similarities and differences. mdpi.com

The structure of this compound was ultimately characterized as 5,12-Naphtacenedione, 7-[(6-deoxy-3-O-methyl-alpha-L-mannopyranosyl)oxy]-4-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-9-methyl through extensive NMR analysis. nih.gov

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a commonly used method. mdpi.com

In the positive ion mode of ESI-MS, this compound can be observed as protonated molecules [M+H]⁺ or as adducts with ions like sodium [M+Na]⁺. researchgate.net The high resolution of the mass analyzer allows for the determination of the accurate mass of the molecule, from which the elemental formula (e.g., C₂₈H₃₂O₁₀Na) can be deduced with a high degree of confidence. mdpi.com

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. For example, the observation of an ion corresponding to the aglycone portion of the molecule can confirm the identity of the core structure and the sugar moieties attached to it. researchgate.net This fragmentation pattern, combined with NMR data, provides a comprehensive structural characterization. nih.govjst.go.jp

Advanced Spectroscopic Techniques (e.g., UV-Visible, IR)

In addition to NMR and MS, other spectroscopic techniques contribute to the characterization of this compound. google.com

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic transitions. numberanalytics.com The UV-visible spectrum of this compound is characteristic of the anthracycline class of compounds and shows a maximum absorption at 216 nm, with two shoulders at 245 nm and 278 nm. google.com This spectral profile is very similar to that of other aldgamycins and mutactimycins, providing an initial indication of its chemical class. google.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. slideshare.net The IR spectrum of this compound displays several absorption bands that indicate the presence of specific functional groups. google.com These include bands corresponding to hydroxyl (-OH), methyl (-CH₃), and methoxyl (-OCH₃) groups, as well as a characteristic absorption for a carbonate function. google.com

Together, these analytical and spectroscopic methods provide a detailed and unambiguous characterization of the chemical compound this compound.

Future Perspectives and Translational Research Opportunities for Mutactimycin Pr

Elucidation of Remaining Biosynthetic Intermediates

The biosynthesis of anthracyclines is a complex process involving type II polyketide synthases (PKS) and a series of tailoring enzymes that modify the polyketide backbone and attach deoxy-sugar moieties. researchgate.netsci-hub.se While the general pathway for anthracyclines is understood, the specific intermediates in the biosynthesis of Mutactimycin PR have not been fully characterized. Future research should focus on identifying the complete biosynthetic gene cluster for mutactimycins in Saccharothrix sp. SA 103. sci-hub.senih.govnih.gov This would enable the identification of all intermediate compounds in the pathway, from the initial polyketide chain to the final glycosylated product. Understanding these intermediates is crucial for several reasons. It can provide insights into the enzymatic reactions that create the unique structural features of this compound and could reveal novel enzymatic tools for biocatalysis. Furthermore, the identification of biosynthetic bottlenecks can inform strategies for yield improvement.

Deeper Understanding of Molecular Interactions and Target Specificity

It is well-established that anthracyclines exert their cytotoxic effects primarily by acting as topoisomerase II inhibitors. dntb.gov.uaacs.orgmdpi.com These drugs intercalate into DNA and stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptosis. mdpi.comresearchgate.net The sugar moieties of anthracyclines are known to play a critical role in their interaction with the DNA-topoisomerase complex and can influence both potency and specificity. mdpi.com

For this compound, future research should employ molecular modeling and docking studies to predict the precise binding mode of the compound within the topoisomerase II-DNA cleavage complex. researchgate.netncl.res.in These computational approaches, combined with biophysical techniques such as X-ray crystallography or cryo-electron microscopy, could provide a detailed atomic-level understanding of the key interactions. This knowledge is fundamental for the rational design of more potent and selective analogs. A deeper understanding of its target specificity will also help in predicting potential off-target effects and guide the selection of appropriate therapeutic indications.

Exploration of Novel Bioactivities

The initial characterization of this compound revealed moderate activity against Gram-positive bacteria and fungi, including Bacillus subtilis, Saccharomyces cerevisiae, and Mucor ramannianus. biomedres.us However, the bioactivity spectrum of this compound is likely broader. Other compounds isolated from the genus Saccharothrix have exhibited a range of biological activities, including antitumor and enzyme inhibitory effects. researchgate.netmdpi.comresearchgate.net For instance, a recently discovered member of the mutactimycin family, Mutactimycin AP, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets. This should include panels of clinically relevant pathogenic bacteria and fungi, as well as various cancer cell lines. mdpi.combanglajol.info Given that many anthracyclines are potent anticancer agents, evaluating the cytotoxic activity of this compound against human cancer cell lines is a high priority. mdpi.comresearchgate.netmdpi.com Such screening efforts could uncover novel therapeutic applications for this natural product.

Development of Engineered Production Systems for Sustainable Supply

The production of this compound directly from its native producer, Saccharothrix sp. SA 103, may be limited by low yields and complex fermentation processes. google.comresearchgate.net To ensure a sustainable and scalable supply for further research and potential clinical development, the development of engineered production systems is essential. Metabolic engineering of the native Saccharothrix strain offers one avenue for improving production titers. researchgate.net This can involve optimizing fermentation conditions and overexpressing key biosynthetic genes.

Alternatively, the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable and industrially robust host, such as Streptomyces species or even Escherichia coli, represents a powerful strategy. acs.orgnih.gov This approach, often referred to as combinatorial biosynthesis, not only facilitates increased production but also opens the door to generating novel analogs by introducing or modifying genes in the biosynthetic pathway. mdpi.comnih.govresearchgate.net

Design and Synthesis of Potent and Selective Analogs

The structural backbone of this compound provides an excellent template for the design and synthesis of novel analogs with improved therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying different parts of the molecule, such as the aglycone and the sugar moieties, and assessing the impact on bioactivity, researchers can identify key structural features responsible for potency and selectivity.

The generation of a library of this compound analogs can be achieved through a combination of chemical and biological methods. Chemical synthesis can be employed to introduce modifications that are not accessible through biosynthesis. biomedres.us Concurrently, combinatorial biosynthesis and mutasynthesis approaches, where precursor molecules are fed to a genetically engineered host, can be used to create a diverse range of novel mutactimycins. mdpi.comnih.gov The goal of these efforts would be to develop analogs with enhanced activity against specific targets, reduced toxicity, and improved pharmacological profiles.

Q & A

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

- Methodological Answer : Use tables to summarize spectral data (e.g., δ<sup>1</sup>H NMR, m/z values) and figures to illustrate mechanistic hypotheses (e.g., proposed biosynthetic pathways). Follow journal-specific formatting for supplementary materials (e.g., .docx tables, high-resolution TIFF images). Avoid overloading figures with chemical structures; prioritize clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.